molecular formula C3H7NO2 B559566 D-alanine CAS No. 338-69-2

D-alanine

Cat. No. B559566
CAS RN: 338-69-2
M. Wt: 89.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-UWTATZPHSA-N
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Description

D-Alanine is the D-enantiomer of alanine, an unusual endogenous amino acid present in invertebrates and vertebrates . It has a role as a human metabolite, an EC 4.3.1.15 (diaminopropionate ammonia -lyase) inhibitor and an Escherichia coli metabolite . It is a D-alpha-amino acid and an alanine . It is a conjugate base of a D-alaninium and a conjugate acid of a D-alaninate . D-Alanine is used in bacterial cell wall biosynthesis . It is also an important constituent of the vitamin pantothenic acid .


Molecular Structure Analysis

The molecular formula of D-Alanine is C3H7NO2, and its molecular weight is 89.0932 . The IUPAC Standard InChI of D-Alanine is InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 .


Chemical Reactions Analysis

D-Alanine is involved in several chemical reactions. It is a major substrate in the brain for the N-methyl D-aspartate receptor (NMDAR) co-agonist, D-serine . D-Alanine is also involved in the formation of peptidoglycan biosynthesis by competitive inhibition of Alanine racemase (Alr) and D-Alanine-D-alanine ligase (Ddl) .


Physical And Chemical Properties Analysis

D-Alanine is a white or off-white crystal or crystalline powder . It is soluble in water, but insoluble in ethanol, acetone, or ether . It is soluble in 1mol/L hydrochloric acid solution .

Scientific Research Applications

1. Symmetric Synthesis of D-Alanine

  • Results: Using recombinant cells containing F113T as a biocatalyst, the conversion yield of amination of 100 mM pyruvate to D-alanine achieved up to 95.2%, which is considered the highest level in the literature regarding the synthesis of D-alanine using TAs .

2. Nitrogen Isotope Analysis of D-Alanine

  • Methods of Application: An analytical method was developed to determine the compound-specific nitrogen isotope compositions of individual amino acid enantiomers using gas chromatography/combustion/isotope ratio mass spectrometry. A novel derivatization of amino acid diastereomers by optically active ®-(-)-2-butanol or (S)-(+)-2-butanol offers two advantages for nitrogen isotope analysis: chromatographic chiral separation can be achieved without the use of chiral stationary-phase columns, and the elution order of these compounds on the chromatogram can be switched by a designated esterification reaction .
  • Results: The method was applied to the compound-specific nitrogen isotope analysis of D- and L-alanine in a peptidoglycan derived from the cell walls of cultured bacteria. Statistically significant differences in nitrogen isotopic compositions were observed .

3. ω-Transaminase Mediated ®-Amination

  • Results: The use of D-alanine in this process can lead to high yields of chiral amines, which are valuable in pharmaceutical synthesis .

4. Biosynthesis of Peptidoglycan Crosslinking Sub-Units

  • Results: The incorporation of D-alanine into the peptidoglycan layer is a critical process in bacterial cell wall biosynthesis. Disruption of this process can lead to cell wall instability and can be a target for antibiotic action .

Safety And Hazards

D-Alanine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact, it is recommended to flush with copious amounts of water and remove contaminated clothing and shoes .

properties

IUPAC Name

(2R)-2-aminopropanoic acid
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InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1
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InChI Key

QNAYBMKLOCPYGJ-UWTATZPHSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
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Isomeric SMILES

C[C@H](C(=O)O)N
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Molecular Formula

C3H7NO2
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Related CAS

26701-36-0
Record name D-Alanine, homopolymer
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DSSTOX Substance ID

DTXSID3045649
Record name D-Alanine
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Molecular Weight

89.09 g/mol
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Physical Description

Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Alanine
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Solubility

165.0 mg/mL
Record name D-Alanine
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Vapor Pressure

0.00000011 [mmHg]
Record name Alanine
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Product Name

D-alanine

CAS RN

338-69-2
Record name D-Alanine
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Record name Alanine D-form
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Record name ALANINE, D-
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Melting Point

292 °C
Record name D-Alanine
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URL https://www.drugbank.ca/drugs/DB01786
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Record name D-Alanine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-alanine
Reactant of Route 2
D-alanine
Reactant of Route 3
D-alanine
Reactant of Route 4
D-alanine

Citations

For This Compound
71,900
Citations
AS Ghosh, C Chowdhury, DE Nelson - Trends in microbiology, 2008 - cell.com
Bacterial cell shape is, in part, mediated by the peptidoglycan (murein) sacculus. Penicillin-binding proteins (PBPs) catalyze the final stages of murein biogenesis and are the targets of β…
Number of citations: 168 www.cell.com
CJ Lee, TA Qiu, JV Sweedler - … et Biophysica Acta (BBA)-Proteins and …, 2020 - Elsevier
… In this review, we focus on d-alanine (d-Ala), a lesser studied d-AA (compared to d-Ser and d-Asp) in animals, with a focus on mammals. d-Ala is present in trace amounts in mammals, …
Number of citations: 30 www.sciencedirect.com
H Abe, N Yoshikawa, MG Sarower… - Biological and …, 2005 - jstage.jst.go.jp
… 1—9mmol/g of D-alanine in several crustacean … of D-alanine in the mantle muscle of a small brackish water clam Corbicula japonica and reported that a high concentration of D-alanine …
Number of citations: 100 www.jstage.jst.go.jp
DJ Tipper, JL Strominger - Proceedings of the National …, 1965 - National Acad Sciences
… ; it still retains both of the Dalanine residues in UDP-MurNAc-pentapeptide.17, 19 … D-alanine residue is directly coupledto bridge closure and that the energy of the D-alanyl-D-alanine …
Number of citations: 464 www.pnas.org
GH Fisher, A D'Aniello, A Vetere, L Padula… - Brain research …, 1991 - Elsevier
… In this report we demonstrate the presence of free D-aspartic acid and free D-alanine in the white and gray matter of normal human brains as well as postmortem brains of individuals …
Number of citations: 251 www.sciencedirect.com
D Wu, Y Kong, C Han, J Chen, L Hu, H Jiang… - International journal of …, 2008 - Elsevier
… Here, we determined that d-alanine:d-alanine ligase (Ddl) is another new target for quercetin and apigenin. Kinetic analysis indicated that these two flavonoids function as reversible …
Number of citations: 216 www.sciencedirect.com
K Richter, R Egger, G Kreil - Science, 1987 - science.org
A D-alanine-containing peptide termed dermorphin, with potent opiate-like activity, has been isolated from skin of the frog Phyllomedusa sauvagei. Complementary DNA (cDNA) …
Number of citations: 247 www.science.org
AD Douglas, GC Baldeviano, CM Lucas… - Cell host & …, 2015 - cell.com
Antigenic diversity has posed a critical barrier to vaccine development against the pathogenic blood-stage infection of the human malaria parasite Plasmodium falciparum. To date, only …
Number of citations: 221 www.cell.com
GE Tsai, P Yang, YC Chang, MY Chong - Biological psychiatry, 2006 - Elsevier
… to D-serine and glycine, D-alanine is a therapeutic agent for schizophrenia owing to its activity as a full agonist on the NMDA-glycine site. If so, D-alanine would be predicted to improve …
Number of citations: 201 www.sciencedirect.com
M Grassl - Methods of enzymatic analysis, 1974 - Elsevier
Publisher Summary Free d-alanine is extremely uncommon in nature, but it has been detected in peptides from the cell walls of Bacillus subtilis as a component of the teichoic acid, from …
Number of citations: 30 www.sciencedirect.com

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